Deltorphin C (trifluoroacetate salt)
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Overview
Description
- Deltorphin C is a peptide agonist that selectively targets δ-opioid receptors. It has a high affinity for these receptors, with a Ki value of 0.15 nM .
- This compound is naturally found in the skin of the frog species Phyllomedusa bicolor.
- Its chemical structure consists of the following amino acid sequence: L-tyrosyl-D-alanyl-L-phenylalanyl-L-α-aspartyl-L-valyl-L-valyl-glycinamide, with a trifluoroacetate salt (C37H52N8O10 • XCF3COOH) .
Preparation Methods
- Deltorphin C can be synthesized using solid-phase peptide synthesis (SPPS) techniques.
- The reaction conditions involve sequential coupling of protected amino acids on a solid support, followed by deprotection and purification steps.
- Industrial production methods may involve large-scale SPPS or recombinant expression in microbial systems.
Chemical Reactions Analysis
- Deltorphin C undergoes minimal chemical reactions due to its stable peptide structure.
- Common reagents used during synthesis include Fmoc-protected amino acids, coupling agents (e.g., HBTU, HATU), and deprotection reagents (e.g., TFA).
- Major products are purified Deltorphin C peptides.
Scientific Research Applications
Neuroscience: Deltorphin C’s selectivity for δ-opioid receptors makes it valuable for studying pain pathways and analgesia.
Drug Development: Researchers explore its potential as a lead compound for novel analgesics.
Cell Signaling: Investigating receptor translocation and neuropeptide release mechanisms.
Pharmacology: Understanding δ-opioid receptor function and regulation.
Mechanism of Action
- Deltorphin C activates δ-opioid receptors, leading to downstream signaling events.
- It induces receptor translocation from vesicles to the cell surface and stimulates calcitonin gene-related peptide (CGRP) release in isolated neurons.
- These effects can be blocked by the δ-opioid receptor antagonist naltrindole .
Comparison with Similar Compounds
- Deltorphin C stands out due to its high selectivity for δ-opioid receptors.
- Similar compounds include other opioid peptides (e.g., enkephalins, endorphins) and synthetic agonists (e.g., SNC80, DPDPE).
Properties
Molecular Formula |
C39H53F3N8O12 |
---|---|
Molecular Weight |
882.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H52N8O10.C2HF3O2/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23;3-2(4,5)1(6)7/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49);(H,6,7)/t21-,25+,26+,27+,30+,31+;/m1./s1 |
InChI Key |
WVISKLVQEKTHGN-JXLAAAJESA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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